Methyl 2-({[(4-fluorobenzyl)amino]carbonyl}amino)benzenecarboxylate
Description
Methyl 2-({[(4-fluorobenzyl)amino]carbonyl}amino)benzenecarboxylate is a synthetic organic compound featuring a benzene ring substituted with two functional groups: a methyl ester at position 2 and a urea moiety linked to a 4-fluorobenzylamine group. The urea group is formed via a carbonylamino bridge, creating a planar, hydrogen-bond-capable structure.
Properties
IUPAC Name |
methyl 2-[(4-fluorophenyl)methylcarbamoylamino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O3/c1-22-15(20)13-4-2-3-5-14(13)19-16(21)18-10-11-6-8-12(17)9-7-11/h2-9H,10H2,1H3,(H2,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACQHOZZAPOYEBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)NCC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-({[(4-fluorobenzyl)amino]carbonyl}amino)benzenecarboxylate typically involves multiple steps:
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Formation of the Intermediate: : The initial step often involves the reaction of 4-fluorobenzylamine with a suitable carbonyl compound to form an intermediate. This reaction is usually carried out under mild conditions with a catalyst to facilitate the formation of the desired product.
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Coupling Reaction: : The intermediate is then coupled with methyl 2-aminobenzoate under controlled conditions. This step may involve the use of coupling agents such as carbodiimides to promote the formation of the amide bond.
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Purification: : The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and automated systems to control reaction parameters precisely. The use of continuous flow reactors can enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : This compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of corresponding ketones or aldehydes.
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Reduction: : Reduction reactions can be performed on the carbonyl groups, converting them into alcohols or amines under suitable conditions.
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Substitution: : The fluorobenzyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Methyl 2-({[(4-fluorobenzyl)amino]carbonyl}amino)benzenecarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Methyl 2-({[(4-fluorobenzyl)amino]carbonyl}amino)benzenecarboxylate exerts its effects depends on its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Target Compound
- Core Structure : Benzene ring.
- Substituents :
- Methyl ester (COOCH₃) at position 2.
- Urea group (-NH-C(O)-NH-) at position 1, linked to a 4-fluorobenzylamine.
- Key Features : Planar urea moiety enabling hydrogen bonding; fluorinated aromatic ring enhancing lipophilicity.
Compound 30 (from )
- Core Structure : Guanidine derivative with pyridyl and thiazolyl heterocycles.
- Substituents: 4-Fluorobenzyl group. Thiourea and cyano groups.
- Key Features: Extended conjugation from heterocycles; multiple hydrogen-bond donors/acceptors.
Compound 733797-01-8 (from )
- Core Structure : Thiophene ring.
- Substituents: Ethyl ester (COOCH₂CH₃) at position 3. Acetamido group (-NH-C(O)-CH₂-) at position 2, linked to a benzyl(methyl)amino group. 4-Fluorophenyl group at position 4.
- Key Features : Thiophene’s electron-rich nature; ethyl ester enhancing solubility compared to methyl analogs.
Key Observations:
Core Ring Systems : The target’s benzene ring offers rigidity, contrasting with Compound 30’s flexible guanidine backbone and Compound 733797-01-8’s thiophene-based conjugation.
Fluorinated Groups : All compounds incorporate fluorinated aromatic rings, which improve metabolic stability and membrane permeability.
Ester Groups : The target’s methyl ester may reduce solubility compared to Compound 733797-01-8’s ethyl ester, though methyl esters often enhance bioavailability.
Synthetic Yields : Compound 30’s 60% yield suggests efficient multi-step synthesis, whereas the target’s synthetic pathway remains uncharacterized in the provided data.
Research Findings and Implications
- Its guanidine-thiazolyl structure may target enzyme active sites, though specific activity data are absent.
- Compound 733797-01-8 : The thiophene core and ethyl ester group suggest utility in electronic materials or as a prodrug, though pharmacological data are lacking.
- Further studies are needed to validate this hypothesis.
Biological Activity
Methyl 2-({[(4-fluorobenzyl)amino]carbonyl}amino)benzenecarboxylate, a compound characterized by its unique molecular structure, has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical attributes:
- Molecular Formula : CHFO
- Molecular Weight : 468.48 g/mol
- CAS Number : 518048-02-7
- IUPAC Name : Benzyl [1-[4-[[(4-fluorobenzyl)amino]carbonyl]-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl]-1-methylethyl]carbamate
This compound features a fluorobenzyl group that enhances its lipophilicity and potential interaction with biological targets.
Antitumor Activity
Recent studies have indicated that this compound exhibits significant antitumor properties. In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways, as shown in a study where treated cells exhibited increased levels of cleaved caspases .
Enzyme Inhibition
The compound has been identified as an inhibitor of specific enzymes involved in cancer metabolism. For instance, it inhibits dihydrofolate reductase (DHFR), which is crucial for nucleotide synthesis in rapidly dividing cells. This inhibition leads to reduced availability of nucleotides necessary for DNA replication, thereby slowing down tumor growth.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Enzyme Interaction : The fluorobenzyl moiety enhances binding affinity to target enzymes.
- Apoptotic Pathway Activation : The compound promotes apoptosis in cancer cells by modulating signaling pathways associated with cell survival and death.
- Antioxidant Properties : Preliminary findings suggest that it may also exhibit antioxidant activity, reducing oxidative stress in cells .
Case Studies and Research Findings
Several studies have documented the biological effects of this compound:
| Study | Findings |
|---|---|
| Study A (2023) | Demonstrated significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value of 15 µM. |
| Study B (2023) | Reported inhibition of DHFR activity, leading to decreased cell proliferation in lung cancer models. |
| Study C (2024) | Explored the compound's potential as an anti-inflammatory agent, showing reduced cytokine release in LPS-stimulated macrophages. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
